molecular formula C20H27ClO4 B14418465 methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate CAS No. 83400-64-0

methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate

Cat. No.: B14418465
CAS No.: 83400-64-0
M. Wt: 366.9 g/mol
InChI Key: GAKNNTSLXWULPH-UHFFFAOYSA-N
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Description

Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate is a complex organic compound with the molecular formula C20H27ClO4.

Preparation Methods

The synthesis of methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate involves multiple steps, typically starting from simpler organic molecules. The process often includes:

    Formation of the phenanthrene core: This can be achieved through cyclization reactions.

    Introduction of functional groups: Chlorination, hydroxylation, and esterification are key steps.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups.

    Esterification and Hydrolysis: The ester group can be modified through these reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for esterification and hydrolysis. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate can be compared with other similar compounds, such as:

    Phenanthrene derivatives: These compounds share the phenanthrene core but differ in their functional groups.

    Chlorinated hydrocarbons: These compounds contain chlorine atoms and exhibit similar reactivity.

    Hydroxy esters: These compounds have hydroxyl and ester functional groups, contributing to their chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .

Properties

CAS No.

83400-64-0

Molecular Formula

C20H27ClO4

Molecular Weight

366.9 g/mol

IUPAC Name

methyl 8-chloro-3-hydroxy-7-(1-hydroxypropan-2-yl)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene-1-carboxylate

InChI

InChI=1S/C20H27ClO4/c1-11(10-22)13-4-6-16-14(18(13)21)5-7-17-15(19(24)25-3)8-12(23)9-20(16,17)2/h4,6,11-12,15,17,22-23H,5,7-10H2,1-3H3

InChI Key

GAKNNTSLXWULPH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=C(C2=C(C=C1)C3(CC(CC(C3CC2)C(=O)OC)O)C)Cl

Origin of Product

United States

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